molecular formula C10H13NO2 B1586406 2-(4-hydroxyphenyl)-N,N-dimethylacetamide CAS No. 76472-23-6

2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Cat. No. B1586406
CAS RN: 76472-23-6
M. Wt: 179.22 g/mol
InChI Key: BLUITXBEAKYQKE-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-N,N-dimethylacetamide (2-HPDA) is a small organic compound that has been studied for its potential scientific and medical applications. 2-HPDA is an amide derivative of 4-hydroxyphenylacetic acid and is a white powder at room temperature. It is soluble in water and other organic solvents and has a molecular weight of 175.22 g/mol. Its chemical formula is C11H15NO2. 2-HPDA has been studied for its potential applications in synthesis, scientific research, and drug development.

Scientific Research Applications

Metabolism and Genetic Variability

Research on paracetamol, a compound related to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, indicates the complexity of its metabolism pathways including glucuronidation, sulfation, and oxidation. This study highlights the significance of genetic differences in enzyme genotypes affecting the metabolism and potential toxicity of paracetamol, suggesting a broader context of pharmacogenetics in understanding the metabolism of related compounds (Li-zi Zhao & G. Pickering, 2011).

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) have been used to degrade acetaminophen, a compound with structural similarities to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, highlighting the environmental impact and challenges in removing pharmaceutical pollutants from water. This study provides insights into the degradation pathways and the toxicity of by-products, crucial for understanding the environmental fate of similar compounds (Mohammad Qutob et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging studies using various radioligands have shown potential in diagnosing and understanding the pathophysiological mechanisms of Alzheimer’s disease. Research in this area could inform the development of diagnostic tools or therapeutic strategies involving related compounds for neurodegenerative diseases (A. Nordberg, 2007).

Pharmacological Insights on Ketamine Metabolites

Studies on ketamine, an anesthetic with structural similarities, provide comprehensive insights into its therapeutic uses and side effects. Understanding the pharmacokinetics and pharmacodynamics of ketamine and its metabolites can inform the development of new pharmacotherapies that mimic the desirable effects of compounds like 2-(4-hydroxyphenyl)-N,N-dimethylacetamide while minimizing adverse effects (P. Zanos et al., 2018).

Toxicology of Related Compounds

A review of the biological effects of acetamide, formamide, and their derivatives, including N,N-dimethylacetamide, provides a detailed analysis of their toxicological profiles. This information is critical for assessing the safety and environmental impact of similar compounds used in various scientific and industrial applications (G. Kennedy, 2001).

properties

IUPAC Name

2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUITXBEAKYQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378757
Record name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-N,N-dimethylacetamide

CAS RN

76472-23-6
Record name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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